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Compound of Interest

Compound Name: 2-Methoxy-5-methylphenol-d3

Cat. No.: B12366990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive searches, a specific CAS number for 2-Methoxy-5-
methylphenol-d3 could not be located. The information presented in this guide is based on its

non-deuterated analog, 2-Methoxy-5-methylphenol (CAS: 1195-09-1), also known as

isocreosol or 5-methylguaiacol. The "-d3" designation implies the substitution of three hydrogen

atoms with deuterium atoms, most likely on the methoxy group (-OCH3 becoming -OCD3). This

substitution would increase the molecular weight by approximately 3.018 Da. While the

chemical reactivity remains largely the same, the kinetic isotope effect may alter reaction rates

and metabolic pathways, a critical consideration in drug development.

Core Compound Properties: 2-Methoxy-5-
methylphenol
2-Methoxy-5-methylphenol is an organic compound that finds application as a building block in

the synthesis of various pharmaceuticals and as a flavoring and fragrance agent.[1] Its

antioxidant and antimicrobial properties also make it a valuable ingredient in cosmetics and

personal care products.[1]

Table 1: Physicochemical Properties of 2-Methoxy-5-methylphenol
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Property Value Source

CAS Number 1195-09-1 [2][3][4][5][6][7][8][9]

Molecular Formula C₈H₁₀O₂ [3][5][7]

Molecular Weight 138.16 g/mol [3][5]

Appearance
White to off-white crystalline

powder or solid
[4]

Melting Point 37-39 °C [1]

Boiling Point 115-117 °C at 20 mmHg

Solubility
Slightly soluble in water (5.5

g/L at 25 °C)

IUPAC Name 2-methoxy-5-methylphenol [6][8]

Synonyms
Isocreosol, 5-Methylguaiacol,

2-Hydroxy-4-methylanisole

Table 2: Spectroscopic Data for 2-Methoxy-5-methylphenol

Spectroscopic Data Details Source

¹H NMR
Spectrum available in various

databases

¹³C NMR
Spectrum available in various

databases

Mass Spectrometry
Major peaks at m/z 138 (M+),

123, 95, 77
[6]

IR Spectroscopy

Characteristic peaks for O-H,

C-H (aromatic and aliphatic),

and C-O stretching

Experimental Protocols
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Due to the lack of specific experimental protocols for 2-Methoxy-5-methylphenol-d3, this

section details a general synthesis method for its non-deuterated counterpart and a

representative protocol for the deuteration of a methoxy group on an aromatic ring.

2.1. Synthesis of 2-Methoxy-5-methylphenol

A common method for the synthesis of 2-methoxy-5-methylphenol involves the hydroxylation of

p-methoxytoluene.

Reaction: p-methoxytoluene → 2-methoxy-5-methylphenol

Procedure:

Dissolve p-methoxytoluene in a suitable organic solvent.

Introduce a hydroxylating agent (e.g., a peroxy acid or other oxidizing agent) under

controlled temperature conditions.

The reaction mixture is stirred for a specified time to ensure complete reaction.

Upon completion, the reaction is quenched, and the product is extracted using an

appropriate solvent.

The extracted product is then purified using techniques such as distillation or

chromatography to yield 2-methoxy-5-methylphenol.

2.2. General Protocol for Deuteration of a Methoxy Group (Illustrative)

The deuteration of the methoxy group to produce 2-Methoxy-5-methylphenol-d3 would

typically involve the use of a deuterated methylating agent.

Reaction: A suitable precursor + CD₃I → 2-Methoxy-5-methylphenol-d3

Illustrative Procedure (Williamson Ether Synthesis):

Start with a precursor molecule such as 2-hydroxy-5-methylphenol.
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Deprotonate the phenolic hydroxyl group using a strong base (e.g., sodium hydride) in an

aprotic solvent (e.g., THF) to form the corresponding phenoxide.

Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or

deuterated dimethyl sulfate ((CD₃)₂SO₄).

Allow the reaction to proceed, typically with heating, to facilitate the SN2 reaction, forming

the deuterated ether.

Work-up the reaction mixture by quenching any remaining base and extracting the

product.

Purify the final product, 2-Methoxy-5-methylphenol-d3, using column chromatography or

distillation.

Workflow for Deuteration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12366990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with
2-hydroxy-5-methylphenol

Deprotonation with
strong base (e.g., NaH)

in aprotic solvent

Formation of
Sodium 2-methoxy-5-methylphenoxide

Addition of
deuterated methylating agent

(e.g., CD3I)

SN2 Reaction to form
deuterated ether

Reaction Work-up
(Quenching and Extraction)

Purification
(Chromatography/Distillation)

Final Product:
2-Methoxy-5-methylphenol-d3

Click to download full resolution via product page

Caption: Illustrative workflow for the synthesis of 2-Methoxy-5-methylphenol-d3.
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Potential Signaling Pathway Involvement
While there is no specific information on the signaling pathways directly involving 2-Methoxy-5-

methylphenol, its structural similarity to other phenolic compounds suggests potential

interactions with pathways related to oxidative stress and inflammation. Phenolic compounds

are known to act as antioxidants by scavenging free radicals.

Potential Antioxidant Mechanism
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Caption: Potential antioxidant mechanism of 2-Methoxy-5-methylphenol.

Applications in Research and Drug Development
The primary utility of deuterated compounds like 2-Methoxy-5-methylphenol-d3 in drug

development lies in pharmacokinetic studies. The substitution of hydrogen with deuterium can

slow down metabolic processes that involve the breaking of C-H bonds (the kinetic isotope

effect). This can lead to:
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Increased half-life: The drug remains in the body for a longer period.

Reduced toxic metabolites: If a toxic metabolite is formed through the cleavage of a C-H

bond, deuteration at that position can reduce its formation.

Improved metabolic stability: The drug is less susceptible to breakdown by metabolic

enzymes.

These properties make deuterated compounds valuable tools for optimizing the

pharmacokinetic profiles of drug candidates.

Logical Relationship in Drug Development
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Caption: Role of deuteration in improving drug candidate profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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